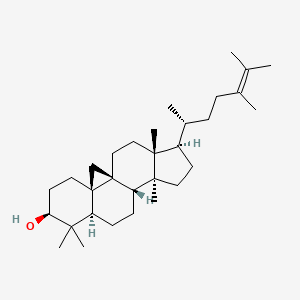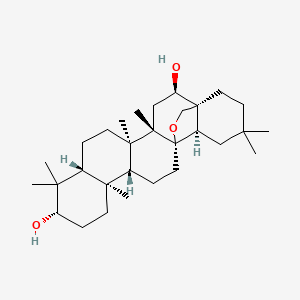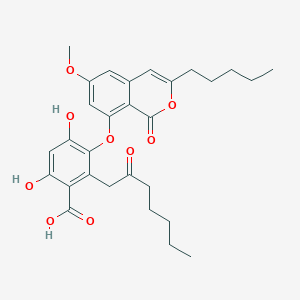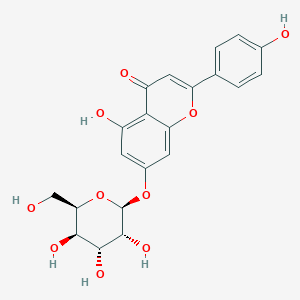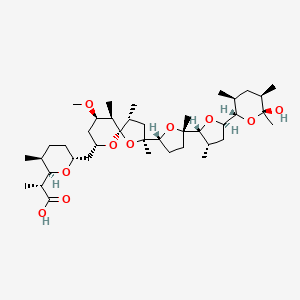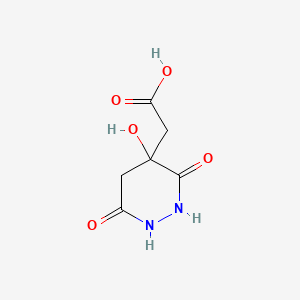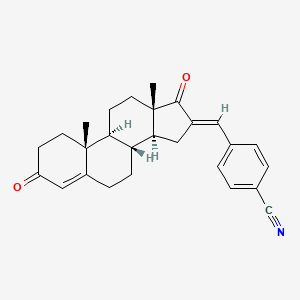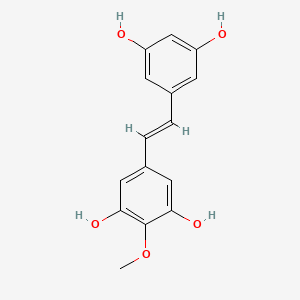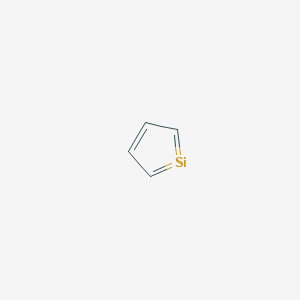
1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-silole is a silole.
Aplicaciones Científicas De Investigación
Electronic Structure and Molecular Engineering
- Substituent Effects on Electronic Structure : Siloles, including 1H-silole, are used as building blocks in organic semiconductors. Their applications span across light-emitting diodes, solar cells, field-effect transistors, and sensors. The electronic structures of siloles are tailored through molecular engineering, particularly by modifying substituents to control their properties (Zhan, Barlow, & Marder, 2009).
Synthesis and Reactivity
- Novel Synthesis Methods : Innovative methods for synthesizing 1H-siloles have been developed, such as [2+2+1] cycloadditions, revealing their unique molecular structures and reactivity. These methods have expanded the potential applications of 1H-siloles in various fields (Lebedev et al., 2014).
- Gas-Phase Synthesis : The gas-phase synthesis of silole (1-silacyclopenta-2,4-diene) is a novel approach that has opened new avenues for accessing organosilicon molecules, which were previously challenging to synthesize using classical methods (Yang et al., 2016).
Photoluminescence and Chemosensors
- Photoluminescence of Silole Regioisomers : Silole regioisomers exhibit varying photoluminescence properties. Novel siloles with high fluorescence quantum yield have been synthesized, demonstrating their potential as sensitive chemosensors and efficient electroluminescent materials (Li et al., 2005).
- Fluorescence Turn-On Detection : Siloles with aggregation-induced emission features have been utilized for fluorescence turn-on detection of DNA and as a label-free fluorescence nuclease assay. This application showcases the sensitivity and versatility of siloles in biological and chemical sensing (Wang et al., 2008).
Electronic and Optical Applications
- Electronic Conjugation and Optical Power Limiting : Silole-containing polymers have been synthesized, demonstrating high thermal stability, extended electronic conjugation, and novel properties like cooling-enhanced photoluminescence and optical power limiting performance. These characteristics make them suitable for applications in nonlinear optics and light-emitting devices (Chen et al., 2003).
- Functionalized Siloles in OLEDs and Sensors : Functionalized siloles have been synthesized and applied in various domains, including OLEDs (organic light-emitting diodes) and sensory applications. Their unique aggregation-induced emission phenomenon makes them highly valuable in the development of efficient luminescent materials (Lin et al., 2017).
Advanced Materials and Applications
- High-Efficiency Polymer Solar Cells : Silole-containing conjugated polymers have been synthesized for use in high-efficiency polymer solar cells, demonstrating significant power conversion efficiency due to their strong absorption and suitable bandgap (Song et al., 2011).
Propiedades
Número CAS |
4723-64-2 |
|---|---|
Nombre del producto |
1H-silole |
Fórmula molecular |
C4H4Si |
Peso molecular |
80.16 g/mol |
Nombre IUPAC |
1-silacyclopenta-1,3,5-triene |
InChI |
InChI=1S/C4H4Si/c1-2-4-5-3-1/h1-4H |
Clave InChI |
GHHWQWFSVDWNMF-UHFFFAOYSA-N |
SMILES |
C1=CC=[Si]=C1 |
SMILES canónico |
C1=CC=[Si]=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




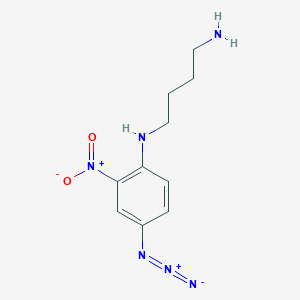
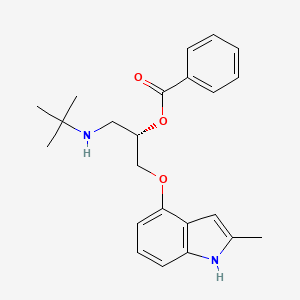
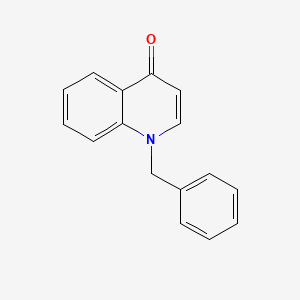
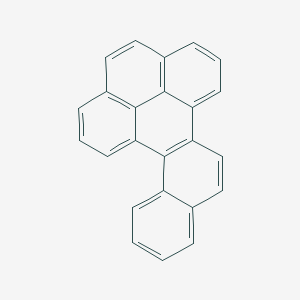
![(2S)-N-[5-[3-[3-(3-aminopropylamino)propylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1252404.png)
